molecular formula C19H13Br2N3O4 B11560686 2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11560686
M. Wt: 507.1 g/mol
InChI Key: HLNIOWSXENIQBO-AUEPDCJTSA-N
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Description

2,4-Dibromo-6-[(E)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl furan-2-carboxylate: is a complex organic compound characterized by its unique structure, which includes bromine atoms, a pyridine ring, and a furan carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-6-[(E)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl furan-2-carboxylate typically involves multiple steps:

    Bromination: The initial step involves the bromination of a suitable precursor to introduce bromine atoms at the 2 and 4 positions of the phenyl ring.

    Formylation: The next step is the formylation of the 6-methylpyridine to introduce the formamido group.

    Coupling Reaction: The formylated pyridine is then coupled with the brominated phenyl compound using a suitable coupling agent.

    Furan Carboxylation: Finally, the furan-2-carboxylate group is introduced through a carboxylation reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring and the furan carboxylate group.

    Reduction: Reduction reactions can occur at the formamido group, converting it to an amine.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles in a substitution reaction.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the pyridine and furan rings.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biochemical Studies: Used in studies to understand its interaction with biological molecules.

Medicine:

    Therapeutic Agents: Potential use in the development of new therapeutic agents due to its bioactive properties.

Industry:

    Material Science: Applications in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl furan-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or interaction with nucleic acids.

Comparison with Similar Compounds

  • 2,4-Dibromo-6-methylphenyl furan-2-carboxylate
  • 6-Methylpyridin-3-yl formamido derivatives
  • Phenyl furan-2-carboxylate derivatives

Uniqueness: The uniqueness of 2,4-dibromo-6-[(E)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl furan-2-carboxylate lies in its combination of bromine atoms, pyridine ring, and furan carboxylate group, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H13Br2N3O4

Molecular Weight

507.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C19H13Br2N3O4/c1-11-4-5-12(9-22-11)18(25)24-23-10-13-7-14(20)8-15(21)17(13)28-19(26)16-3-2-6-27-16/h2-10H,1H3,(H,24,25)/b23-10+

InChI Key

HLNIOWSXENIQBO-AUEPDCJTSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CO3

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CO3

Origin of Product

United States

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